Tagtociclib Hydrate: A Technical Guide on the Mechanism of Action
Tagtociclib Hydrate: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib hydrate (PF-07104091) is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its development is primarily focused on addressing cancers with specific molecular drivers, such as Cyclin E1 (CCNE1) amplification, and overcoming resistance to existing CDK4/6 inhibitors.[2][4] This document provides an in-depth technical overview of the core mechanism of action of Tagtociclib hydrate, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Selective CDK2 Inhibition
The primary mechanism of action of Tagtociclib is the selective binding to and inhibition of CDK2, a key regulator of cell cycle progression.[1][3] CDK2 forms complexes primarily with Cyclin E and Cyclin A to orchestrate the transition from the G1 to the S phase and progression through the S phase of the cell cycle.
In cancer cells, particularly those with amplification of the CCNE1 gene, the CDK2/Cyclin E1 complex is often hyperactive, leading to uncontrolled cell proliferation.[2][4] Tagtociclib directly targets the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates. A critical substrate of the CDK2/Cyclin E complex is the Retinoblastoma tumor suppressor protein (Rb).[3][5] By inhibiting CDK2, Tagtociclib prevents the hyperphosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor.[5] This sequestration of E2F prevents the transcription of genes required for S-phase entry, thereby inducing cell cycle arrest and inhibiting tumor growth.[1][5]
Overcoming Resistance to CDK4/6 Inhibition
A significant rationale for the development of Tagtociclib is its potential to overcome both intrinsic and acquired resistance to CDK4/6 inhibitors.[3] In hormone receptor-positive (HR+) breast cancer, for instance, resistance to CDK4/6 inhibitors can emerge through the upregulation of Cyclin E1, which activates CDK2 and provides an alternative pathway for Rb phosphorylation and cell cycle progression, independent of CDK4/6 activity.[5][6] By potently inhibiting CDK2, Tagtociclib can block this escape mechanism, suggesting a synergistic effect when used in combination with CDK4/6 inhibitors or as a subsequent line of therapy.[5][6]
Quantitative Data: Kinase Inhibitory Profile
Tagtociclib hydrate demonstrates high potency for CDK2 and significant selectivity over other cyclin-dependent kinases and Glycogen Synthase Kinase 3 Beta (GSK3β). The inhibitory constants (Ki) are summarized below.
| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK2/cyclin E1 |
| CDK2/cyclin E1 | 1.16 [2][4][7][8] | - |
| CDK1/cyclin A2 | 110[4][7][8] | ~95-fold |
| CDK9 | 117[4][7] | ~101-fold |
| CDK4/cyclin D1 | 238[4][7][8] | ~205-fold |
| CDK6/cyclin D3 | 465[4][7][8] | ~401-fold |
| GSK3β | 537.81[4][7][8] | ~464-fold |
Data compiled from multiple sources.[2][4][7][8] Selectivity is calculated based on the provided Ki values.
Signaling Pathway Visualization
The following diagram illustrates the central role of CDK2 in cell cycle progression and the mechanism of Tagtociclib's inhibitory action, particularly in the context of CDK4/6 activity and resistance.
Caption: The CDK/Rb signaling pathway for G1/S transition.
Experimental Protocols and Methodologies
Detailed experimental protocols for kinase inhibition assays are often proprietary. However, a generalized workflow for determining the inhibitory activity of Tagtociclib can be outlined. Furthermore, specific instructions for the preparation of Tagtociclib solutions for in vitro and in vivo use have been documented.
1. General Workflow: Kinase Inhibition Assay (Biochemical)
This workflow describes a common method, such as a fluorescence-based assay, to determine the Ki of an inhibitor.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
2. Preparation of Tagtociclib Hydrate Solutions
The proper solubilization of Tagtociclib is critical for experimental reproducibility.
-
In Vitro Stock Solution Preparation :
-
Solvent : Use fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1]
-
Concentration : Prepare a high-concentration stock solution, for example, 81 mg/mL (200.26 mM).[1]
-
Procedure : Add the appropriate volume of DMSO to the vial of Tagtociclib hydrate powder. Vortex or sonicate gently if needed to ensure complete dissolution.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][8]
-
-
In Vivo Formulation Preparation : A common formulation for oral or parenteral administration in preclinical models involves a multi-component vehicle.[5]
-
Components : DMSO, PEG300, Tween 80, and sterile water (ddH2O).[1][5]
-
Example Protocol : To prepare a 1 mL working solution, the following steps can be taken: a. Start with a high-concentration stock in DMSO (e.g., 81 mg/mL).[1] b. To 400 µL of PEG300, add 50 µL of the DMSO stock solution. Mix until clear.[1] c. Add 50 µL of Tween 80 to the mixture. Mix until clear.[1] d. Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]
-
Administration : This formulation should be prepared fresh on the day of use for optimal results.[1][4]
-
Conclusion
Tagtociclib hydrate is a potent and selective CDK2 inhibitor that acts by inducing cell cycle arrest through the Rb-E2F pathway.[1][3] Its high selectivity for CDK2 over other kinases, particularly CDK4/6, defines its therapeutic rationale for treating cancers with CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors.[2][5] The quantitative data underscore its potency, while established protocols for its formulation enable its continued investigation in preclinical and clinical settings.[1][4][9] As Tagtociclib progresses through clinical trials, its precise role in the oncology treatment landscape will be further elucidated.[4][10]
References
- 1. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Tagtociclib hydrate (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tagtociclib hydrate | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
